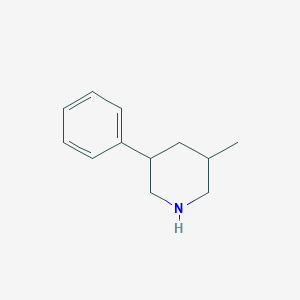
3-Methyl-5-phenylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-5-phenylpiperidine is an organic compound belonging to the class of piperidines, which are six-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by a methyl group at the third position and a phenyl group at the fifth position of the piperidine ring. Piperidines are known for their significant role in medicinal chemistry due to their presence in various pharmacologically active compounds .
Wirkmechanismus
Target of Action
3-Methyl-5-phenylpiperidine is a derivative of piperidine . Piperidine and its derivatives are known to interact with various targets in the body, including the central nervous system (CNS) μ-opioid receptor . The μ-opioid receptor is involved in pain perception, and its activation leads to analgesic effects .
Mode of Action
It is known that piperidine derivatives, such as meperidine, function as analgesics as a result of cns μ-opioid receptor agonism . This interaction leads to the inhibition of ascending pain pathways, altering pain perception, and resulting in CNS depression .
Biochemical Pathways
Piperidine derivatives are known to influence several crucial signaling pathways essential for various biological processes
Pharmacokinetics
It is known that piperidine derivatives can have varying pharmacokinetic properties depending on their specific chemical structure .
Result of Action
Piperidine derivatives are known to have various therapeutic effects, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances, and the temperature
Biochemische Analyse
Biochemical Properties
It is known that phenylpiperidines, a class of compounds that includes 3-Methyl-5-phenylpiperidine, have a variety of pharmacological effects, including morphine-like activity
Cellular Effects
It is known that piperidine derivatives can have a variety of effects on cells, including anticancer effects
Molecular Mechanism
It is known that piperidine derivatives can interact with a variety of biomolecules, leading to changes in gene expression and enzyme activity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-phenylpiperidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 3-methyl-5-phenyl-1,5-hexadiene with ammonia under high pressure and temperature can yield this compound. Another method involves the hydrogenation of 3-methyl-5-phenylpyridine using a suitable catalyst such as palladium on carbon .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures high yield and purity of the product. Catalysts like rhodium or nickel are often employed to facilitate the hydrogenation process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methyl-5-phenylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The piperidine ring can undergo substitution reactions, where functional groups replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products Formed:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: More saturated piperidine derivatives.
Substitution: Various substituted piperidine compounds depending on the reagents used
Wissenschaftliche Forschungsanwendungen
3-Methyl-5-phenylpiperidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets.
Medicine: It is explored for its pharmacological properties and potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals
Vergleich Mit ähnlichen Verbindungen
Piperidine: The parent compound of 3-Methyl-5-phenylpiperidine, widely used in medicinal chemistry.
3-Methylpiperidine: Similar structure but lacks the phenyl group, leading to different chemical and biological properties.
5-Phenylpiperidine: Similar structure but lacks the methyl group, affecting its reactivity and interactions.
Uniqueness: this compound is unique due to the presence of both the methyl and phenyl groups, which confer distinct steric and electronic properties. These modifications can significantly influence its chemical reactivity and biological activity compared to other piperidine derivatives .
Eigenschaften
IUPAC Name |
3-methyl-5-phenylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-10-7-12(9-13-8-10)11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWZHBFSFLPGPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CNC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1505055-39-9 |
Source


|
| Record name | 3-methyl-5-phenylpiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
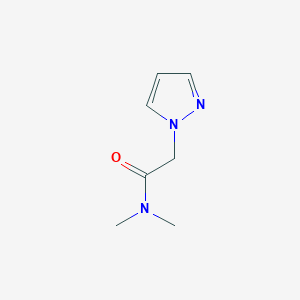
![4-(8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B2860504.png)
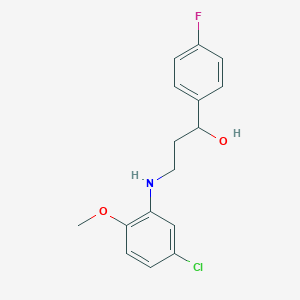
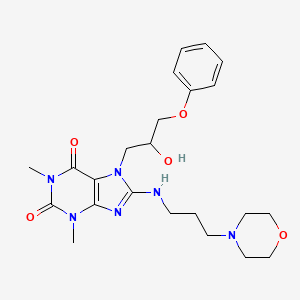
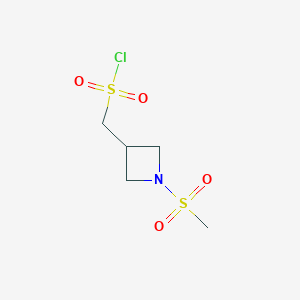
![1-({[5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B2860508.png)
![1-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide](/img/structure/B2860509.png)
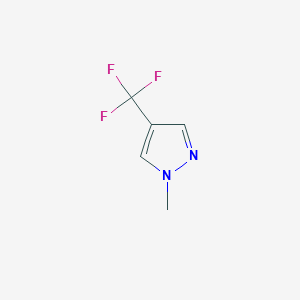
![3-[(4-Bromophenyl)methylsulfinylmethyl]-4-ethyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole](/img/structure/B2860512.png)
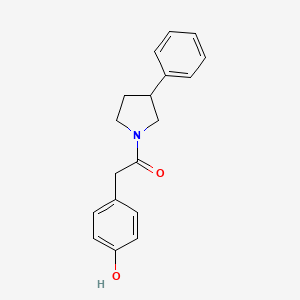
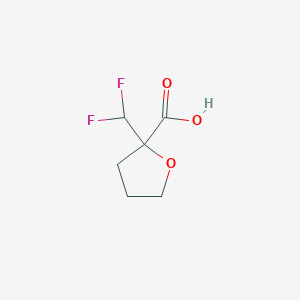
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide](/img/structure/B2860521.png)
![[(1R)-1-[2-Bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-ditert-butylphosphane;carbanide;cyclopentene;iron(2+)](/img/new.no-structure.jpg)
![4-methyl-N-(10a-morpholino-6b,7,8,9,10,10a-hexahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2860524.png)
